

GPR120 Agonist 2 selectivity profiling against other G protein-coupled receptors

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Compound of Interest

Compound Name: GPR120 Agonist 2

Cat. No.: B608918

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GPR120 Agonist Selectivity Profile: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of GPR120 agonists against other G protein-coupled receptors (GPCRs). Understanding the selectivity profile of a GPR120 agonist is crucial for predicting its potential off-target effects and ensuring the specificity of experimental results. While comprehensive selectivity data for a compound referred to as "**GPR120 Agonist 2**" (CAS 1234844-11-1) is not publicly available, this guide presents a comparative overview using data from well-characterized GPR120 agonists, TUG-891 and Compound 4x, to illustrate a typical selectivity assessment.

GPR120 Agonist Selectivity Data

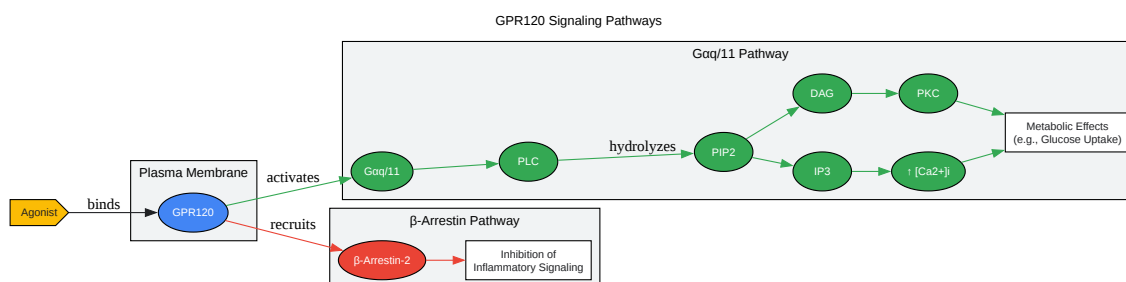
The following table summarizes the available selectivity data for TUG-891 and Compound 4x against the closely related free fatty acid receptor, GPR40 (FFAR1), and a broader panel for Compound 4x. The data is presented as EC50 values, which represent the concentration of the agonist that gives half-maximal response. A higher EC50 value indicates lower potency and, in the context of off-target receptors, suggests greater selectivity for the primary target (GPR120).

| Compound | Target GPCR | EC50 (nM) | Selectivity vs. hGPR120 | Reference |
|----------------------------------|-------------------------|-----------|-------------------------|-----------|
| TUG-891 | hGPR120 | 30 | - | [1] |
| hGPR40 | >10,000 | >333-fold | [1] | |
| mGPR120 | 50 | - | [1] | |
| mGPR40 | 1,000 | 20-fold | [1] | |
| Compound 4x | hGPR120 | 15 | - | [2] |
| hGPR40 | >10,000 | >667-fold | [2] | |
| Broad GPCR Panel (at 10 μ M) | No significant activity | High | [2][3] | |

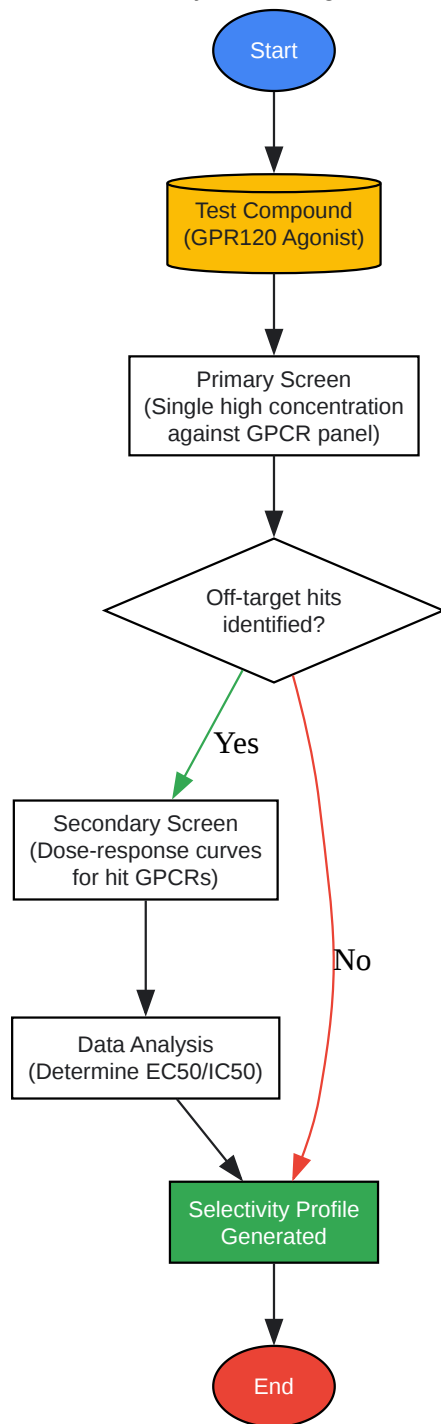
h: human, m: mouse

GPR120 Signaling Pathway

Activation of GPR120 by an agonist initiates a cascade of intracellular events. The two primary signaling pathways involve coupling to G α q/11 proteins and β -arrestin-2.[4][5][6] The G α q/11 pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] This results in an increase in intracellular calcium levels and activation of protein kinase C (PKC), influencing processes like glucose uptake and hormone secretion.[4][6] The β -arrestin-2 pathway is primarily associated with the anti-inflammatory effects of GPR120 activation.[4] Upon agonist binding, β -arrestin-2 is recruited to the receptor, leading to the inhibition of inflammatory signaling cascades.[4]



GPCR Selectivity Screening Workflow

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References

- 1. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR120 agonist 4x |CAS:1628448-77-0 Probechem Biochemicals [probechem.com]
- 4. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
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